molecular formula C15H16N2O2 B1145758 3-Desbenzoyl-3-hydroxybenzyl Nepafenac CAS No. 1246956-18-2

3-Desbenzoyl-3-hydroxybenzyl Nepafenac

Cat. No.: B1145758
CAS No.: 1246956-18-2
M. Wt: 256.30 g/mol
InChI Key: LXWNZCRPDAGUHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Desbenzoyl-3-hydroxybenzyl Nepafenac (CAS 1246956-18-2) is a research chemical that serves as a valuable analytical standard and tool in pharmaceutical development . It is structurally related to Nepafenac, a well-documented nonsteroidal anti-inflammatory prodrug (NSAID) used in ophthalmic applications to treat pain and inflammation following cataract surgery . As an analog of Nepafenac, this compound is of significant interest for studying drug metabolism and degradation pathways. Researchers utilize it in the development and validation of analytical methods, particularly High-Performance Liquid Chromatography (HPLC), to identify and quantify impurities and degradation products in Nepafenac formulations . For research purposes, it is recommended that this compound be stored under refrigerated conditions (2-8°C) for long-term stability . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1246956-18-2

Molecular Formula

C15H16N2O2

Molecular Weight

256.30 g/mol

IUPAC Name

2-[2-amino-3-[hydroxy(phenyl)methyl]phenyl]acetamide

InChI

InChI=1S/C15H16N2O2/c16-13(18)9-11-7-4-8-12(14(11)17)15(19)10-5-2-1-3-6-10/h1-8,15,19H,9,17H2,(H2,16,18)

InChI Key

LXWNZCRPDAGUHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC(=C2N)CC(=O)N)O

Synonyms

2-Amino-3-(hydroxyphenylmethyl)-benzeneacetamide;  Nepafenac Impurity E;  2-(2-Amino-3-(hydroxy(phenyl)methyl)phenyl) Acetamide;  _x000B_

Origin of Product

United States

Chemical Identity and Structural Elucidation of 3 Desbenzoyl 3 Hydroxybenzyl Nepafenac

Definitive Chemical Nomenclature and Systematic Synonyms

The compound is systematically identified by its IUPAC (International Union of Pure and Applied Chemistry) name, which provides an unambiguous description of its molecular structure. It is also known by several synonyms, most notably as a designated impurity in pharmaceutical standards.

IUPAC Name : 2-{2-amino-3-[hydroxy(phenyl)methyl]phenyl} acetamide (B32628). google.com

Systematic Synonyms : It is commonly referred to in pharmaceutical literature and by regulatory bodies as Nepafenac (B1678188) Impurity E . cleanchemlab.comveeprho.comanantlabs.com Another referenced synonym is Nepafenac Hydroxybenzyl Impurity .

CAS Number : The unique identifier assigned by the Chemical Abstracts Service is 1246956-18-2 . google.comcleanchemlab.comanantlabs.compharmaffiliates.com

Empirical Molecular Formula Determination (C₁₅H₁₆N₂O₂) and Calculation of Molar Mass

The elemental composition of 3-Desbenzoyl-3-hydroxybenzyl Nepafenac is defined by its molecular formula, which is derived from analytical techniques such as mass spectrometry and elemental analysis.

Empirical Molecular Formula : The determined formula for the compound is C₁₅H₁₆N₂O₂ . anantlabs.compharmaffiliates.com This formula indicates the presence of 15 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms.

Molar Mass : Based on its molecular formula, the calculated molar mass is approximately 256.3 g/mol . pharmaffiliates.com

Table 1: Chemical Identity of this compound
IdentifierValueReference
IUPAC Name2-{2-amino-3-[hydroxy(phenyl)methyl]phenyl} acetamide google.com
SynonymNepafenac Impurity E cleanchemlab.comveeprho.comanantlabs.com
CAS Number1246956-18-2 google.comcleanchemlab.comanantlabs.com
Molecular FormulaC₁₅H₁₆N₂O₂ anantlabs.compharmaffiliates.com
Molar Mass256.3 g/mol pharmaffiliates.com

Advanced Spectroscopic and Chromatographic Methodologies for Structural Characterization

The definitive structure of this compound is established through a combination of advanced analytical methods. While full spectral data is often proprietary, the expected results can be inferred from the known structure. These techniques are essential for distinguishing it from Nepafenac and other related substances. veeprho.com

NMR spectroscopy is the most powerful tool for elucidating the specific arrangement of atoms in a molecule.

¹H NMR : The proton NMR spectrum is expected to show distinct signals corresponding to each type of proton. This would include complex multiplets in the aromatic region (approx. 6.5-7.5 ppm) for the two phenyl rings. A characteristic signal for the benzylic proton (CH-OH) would appear as a singlet or doublet around 5.5-6.0 ppm. The methylene (B1212753) protons (-CH₂-) of the acetamide group would likely present as a singlet near 3.5 ppm. The protons of the primary amine (-NH₂) and amide (-CONH₂) would appear as broad singlets.

¹³C NMR : The carbon NMR spectrum would confirm the carbon skeleton. Key signals would include those for the aromatic carbons, the benzylic carbon attached to the hydroxyl group (C-OH) at approximately 70-80 ppm, the methylene carbon of the acetamide group, and a signal for the amide carbonyl carbon (C=O) in the range of 170-175 ppm.

HRMS provides the exact mass of the molecule, confirming its elemental composition, and offers insight into its structure through fragmentation analysis.

Exact Mass : The measured exact mass would correspond to the molecular formula C₁₅H₁₆N₂O₂. A patent for the compound reports a protonated molecule ([M+H]⁺) at a mass-to-charge ratio (m/z) of 257, which is consistent with a molecular weight of 256.3 Da. google.com

Fragmentation Pattern : In the mass spectrometer, the molecule would likely fragment in predictable ways. Common fragmentation pathways would include the loss of a water molecule (H₂O) from the alcohol group, and the cleavage of the acetamide side chain.

IR and UV-Vis spectroscopy are used to identify the functional groups present in the molecule and to characterize its electronic properties.

IR Spectroscopy : The IR spectrum would display characteristic absorption bands confirming its functional groups. Key absorptions would include a broad band for the O-H stretch of the alcohol group (around 3300-3500 cm⁻¹), N-H stretching vibrations for the amine and amide groups (around 3100-3400 cm⁻¹), the C=O stretch of the amide (Amide I band, approx. 1650 cm⁻¹), and the N-H bend of the amide (Amide II band, approx. 1600 cm⁻¹).

UV-Vis Spectroscopy : The UV-Vis spectrum is expected to show absorption maxima characteristic of the substituted phenyl chromophores within the molecule.

Table 2: Expected Spectroscopic Features for Structural Characterization
TechniqueExpected FeatureCorresponding Functional Group / Structure
¹H NMRMultiplets at ~6.5-7.5 ppmAromatic Protons (C₆H₅ and C₆H₃)
¹H NMRSinglet/Doublet at ~5.5-6.0 ppmBenzylic Proton (CH-OH)
¹³C NMRSignal at ~170-175 ppmAmide Carbonyl (C=O)
¹³C NMRSignal at ~70-80 ppmBenzylic Carbon (C-OH)
HRMS[M+H]⁺ peak at m/z 257Protonated Molecular Ion
IRBroad band at ~3300-3500 cm⁻¹Alcohol O-H Stretch
IRSharp peak at ~1650 cm⁻¹Amide I Band (C=O Stretch)

Comparative Structural Analysis with Parent Nepafenac and its Active Metabolite Amfenac (B1665970)

Understanding the structure of this compound is enhanced by comparing it with its parent drug, Nepafenac, and Amfenac, the active metabolite to which Nepafenac is converted in the body. pharmaffiliates.comtga.gov.au

Nepafenac : The parent drug, with the formula C₁₅H₁₄N₂O₂, features a benzoyl group, which contains a ketone (C=O) linking a phenyl ring to the main molecular scaffold.

This compound : This impurity differs from Nepafenac by the reduction of the benzoyl ketone to a secondary alcohol (-CH(OH)-). This transformation adds two hydrogen atoms, resulting in the formula C₁₅H₁₆N₂O₂. The core acetamide side chain remains identical to Nepafenac.

Amfenac : Nepafenac acts as a prodrug, which is rapidly converted by intraocular hydrolases into its active form, Amfenac. This biotransformation involves the hydrolysis of the terminal amide of the acetamide side chain (-CH₂CONH₂) into a carboxylic acid (-CH₂COOH). Amfenac retains the benzoyl ketone group of Nepafenac.

The key structural difference between Nepafenac and the impurity is the functional group at the benzylic position (ketone vs. alcohol), while the key difference between Nepafenac and its active metabolite Amfenac is the nature of the acidic side chain (acetamide vs. acetic acid).

Table 3: Comparative Structural Features
CompoundMolecular FormulaKey Functional Group at Position 3Side Chain at Position 1
NepafenacC₁₅H₁₄N₂O₂Benzoyl (Ketone)Acetamide
This compoundC₁₅H₁₆N₂O₂Hydroxybenzyl (Alcohol)Acetamide
AmfenacC₁₅H₁₃NO₃Benzoyl (Ketone)Acetic Acid

Synthetic Pathways and Formation Mechanisms of 3 Desbenzoyl 3 Hydroxybenzyl Nepafenac

Postulated Chemical Reaction Pathways Leading to its Formation as a Synthetic Byproduct during Nepafenac (B1678188) Production

The formation of 3-Desbenzoyl-3-hydroxybenzyl Nepafenac as a byproduct is intrinsically linked to the synthetic route of Nepafenac itself. The established synthesis of Nepafenac often commences with 2-aminobenzophenone. chemicalbook.com A key step in many synthetic approaches is the Sommelet-Hauser rearrangement of a quaternary ammonium (B1175870) salt intermediate. chemicalbook.comwikipedia.org

The generation of this compound can be postulated to occur through a side reaction involving the reduction of the benzoyl group of Nepafenac or its precursors. Under certain reducing conditions present during the synthesis, particularly in the final step where a thiomethyl group is typically removed with a reducing agent like Raney nickel, the ketone of the benzoyl moiety could be inadvertently reduced to a secondary alcohol. chemicalbook.comnumberanalytics.com Over-reduction is a common challenge in syntheses employing powerful reducing agents. numberanalytics.comnumberanalytics.com

Alternatively, the impurity could arise from a precursor molecule where the benzoyl group has been modified prior to the final steps of the Nepafenac synthesis. The specific reaction conditions, such as temperature, pressure, and the choice of catalyst, can influence the product distribution and the formation of such byproducts. numberanalytics.com

Rational Design and Execution of Directed Synthesis Strategies for Reference Standard Preparation

To accurately quantify and control any impurity, a pure reference standard is indispensable. synzeal.com The directed synthesis of this compound as a reference standard would be designed to produce this specific molecule intentionally and in high purity. A plausible synthetic strategy would diverge from the standard Nepafenac synthesis by utilizing a starting material that already contains the hydroxybenzyl moiety.

A rational synthetic approach could begin with a suitably protected 2-aminophenyl derivative that has a hydroxy(phenyl)methyl group at the 3-position. For instance, starting with a protected 2-amino-3-(hydroxy(phenyl)methyl)benzoic acid derivative, one could proceed with amidation to introduce the acetamide (B32628) side chain. The synthesis of amides from carboxylic acids and amines is a well-established transformation in organic chemistry, with various available methods. nih.gov

Another potential route involves the selective reduction of the benzoyl group of a Nepafenac precursor. This would require a chemoselective reducing agent that targets the ketone while leaving other functional groups intact.

A generalized scheme for a directed synthesis is outlined below:

Protection: Start with a commercially available substituted benzoic acid and protect the amine and hydroxyl groups.

Side Chain Introduction: Introduce the acetamide group.

Deprotection: Remove the protecting groups to yield the final product, this compound.

The synthesis of related complex molecules often involves multi-step protection and deprotection strategies to ensure the desired regioselectivity and to avoid unwanted side reactions. nih.govnih.gov

Methodologies for Isolation and Purification from Complex Reaction Mixtures or Degradation Samples

The isolation and purification of this compound from a mixture containing Nepafenac and other related substances rely on the physicochemical differences between these compounds. The presence of a polar hydroxyl group in the impurity, in place of the ketone in Nepafenac, significantly increases its polarity. This difference is the key to its separation.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques for the separation, identification, and quantification of impurities in pharmaceutical manufacturing. rjptonline.orgresearchgate.net A reverse-phase HPLC or UPLC method would be particularly effective. In such a system, the more polar this compound would have a shorter retention time compared to the less polar Nepafenac.

A typical method would involve:

Column: A C18 or other suitable reverse-phase column. rjptonline.org

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol). rjptonline.orgresearchgate.net

Detection: UV detection at a wavelength where both Nepafenac and the impurity have significant absorbance. rjptonline.org

For obtaining a pure sample for use as a reference standard, preparative HPLC would be the method of choice. This technique uses the same principles as analytical HPLC but on a larger scale to isolate and collect the desired compound.

The following table outlines a hypothetical comparison of chromatographic parameters for Nepafenac and its impurity:

CompoundStructurePolarityExpected Elution Order (Reverse-Phase)
NepafenacBenzoyl group (ketone)Less PolarLater eluting
This compoundHydroxybenzyl group (alcohol)More PolarEarlier eluting

Process Chemistry Optimization Strategies to Mitigate Undesired Impurity Formation

The mitigation of this compound formation focuses on optimizing the reaction conditions of the Nepafenac synthesis to disfavor the side reactions leading to this impurity. synzeal.com

Key optimization strategies include:

Control of Reduction Step: If the impurity is formed via over-reduction of the benzoyl group, careful control of the reduction step is crucial. This can be achieved by:

Selecting a milder reducing agent that is selective for the primary reaction without affecting the benzoyl ketone.

Optimizing the reaction temperature, pressure, and duration to halt the reaction once the desired transformation is complete. numberanalytics.com

Precisely controlling the stoichiometry of the reducing agent.

Optimization of the Sommelet-Hauser Rearrangement: If the impurity arises from an alternative pathway during this rearrangement, the following parameters can be adjusted:

Base: The choice and concentration of the base can significantly impact the reaction pathway. numberanalytics.com

Solvent: The polarity and properties of the solvent can influence the stability of intermediates and transition states. numberanalytics.com

Temperature: Lowering the reaction temperature can often increase the selectivity of the desired reaction over side reactions. numberanalytics.com

Raw Material Control: Ensuring the purity of starting materials and intermediates can prevent the introduction of precursors that might more readily form the impurity.

By implementing these process control strategies, the formation of this compound can be minimized, ensuring the quality and purity of the final Nepafenac API. patsnap.com

Advanced Analytical Methodologies for the Detection, Separation, and Quantification of 3 Desbenzoyl 3 Hydroxybenzyl Nepafenac

Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of pharmaceutical impurities. For 3-Desbenzoyl-3-hydroxybenzyl Nepafenac (B1678188), several reversed-phase HPLC (RP-HPLC) methods have been developed and validated to ensure the quality and purity of the active pharmaceutical ingredient (API). rjptonline.orgresearchgate.netnih.gov These methods are designed to be simple, rapid, accurate, and reproducible, making them suitable for routine quality control. japer.in

Optimization of Stationary Phases (e.g., Reverse-Phase, Normal-Phase) and Mobile Phases

The selection and optimization of the stationary and mobile phases are critical for achieving effective separation of 3-Desbenzoyl-3-hydroxybenzyl Nepafenac from the parent drug and other related substances. rjptonline.orgresearchgate.net

Stationary Phases: Reverse-phase columns, particularly C18 and C8, are commonly employed for the analysis of Nepafenac and its impurities. rjptonline.orgjaper.in For instance, a Waters Acquity UPLC CSH C18 column (100 mm x 2.1mm, 1.7µm) has been successfully used, offering excellent peak shape and high efficiency for basic compounds in acidic, low ionic strength mobile phases. rjptonline.org Another study utilized a Chromosil C18 column (250x4.6mm, 5µm) for the rapid assay of Nepafenac. researchgate.net The choice of stationary phase is largely dependent on the chemical nature of the analyte. rjptonline.org

Mobile Phases: The mobile phase composition is a key factor in achieving the desired selectivity and resolution. nih.gov A common approach involves a gradient elution using a mixture of an aqueous buffer and organic solvents.

One validated method employs a gradient elution with a mobile phase consisting of 10mM ammonium (B1175870) formate (B1220265) buffer (pH 4.0) and a mixture of acetonitrile (B52724) and methanol (B129727). rjptonline.orgresearchgate.net

Another isocratic method uses a mobile phase of acetonitrile and water in a 40:60 v/v ratio. nih.gov

A combination of acetonitrile, 10 mM ammonium formate buffer (pH 4.0 with formic acid), and methanol (27.5:45:27.5) has also been reported. japer.in

The selection of an appropriate mobile phase not only ensures good separation but also can make the analytical process more economical by minimizing solvent and drug concentration usage. rjptonline.org

Interactive Data Table: HPLC Method Parameters

ParameterMethod 1Method 2Method 3
Column Waters Acquity CSH C18 (100 x 2.1mm, 1.7µm) rjptonline.orgChromosil C18 (250x4.6mm, 5µm) researchgate.netC8 Olyster japer.in
Mobile Phase Gradient: Ammonium formate (pH 4.0), Acetonitrile, Methanol rjptonline.orgIsocratic: Acetonitrile:Water (40:60 v/v) nih.govIsocratic: ACN:10mM Ammonium Formate (pH 4.0):MeOH (27.5:45:27.5) japer.in
Flow Rate 0.40 mL/min rjptonline.org1 mL/min nih.gov1.0 mL/min japer.in
Detection (UV) 245 nm rjptonline.org254 nm nih.gov238 nm japer.in
Run Time ~6.5 min rjptonline.org7.49 min (Nepafenac) nih.gov4.60 min (Nepafenac) japer.in

Application of Chiral Chromatography for Enantiomeric Purity Assessment (if stereoisomers exist)

This compound possesses a chiral center, leading to the existence of enantiomers. pharmaffiliates.com Chiral chromatography is essential for the separation and quantification of these stereoisomers, as they may exhibit different pharmacological and toxicological profiles. nih.govresearchgate.net

The development of enantioselective HPLC methods often involves the use of chiral stationary phases (CSPs). mdpi.comnih.gov For instance, immobilized polysaccharide-based CSPs, such as amylose (B160209) tris-[(S)-α-methylbenzylcarbamate], have shown effectiveness in separating chiral compounds. mdpi.com The separation mechanism on a CSP relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, leading to different retention times. youtube.com The mobile phase in chiral chromatography is also a critical parameter, with polar organic solvents like acetonitrile and alcohols often being used. nih.gov

While specific chiral separation methods for this compound are not detailed in the provided results, the principles of chiral chromatography would be applied to develop such a method. This would involve screening various CSPs and optimizing the mobile phase to achieve baseline separation of the enantiomers.

Integration of Mass Spectrometry (MS) Techniques for High-Sensitivity Identification and Quantification (e.g., LC-MS/MS)

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and specific tool for the identification and quantification of impurities like this compound, even at trace levels. nih.govunipr.it This technique offers structural information and molecular weight confirmation, which is invaluable for impurity profiling. unipr.it

In a typical LC-MS/MS setup, the effluent from the HPLC column is introduced into the mass spectrometer's ion source, commonly an electrospray ionization (ESI) source. nih.gov The parent ion of the analyte is selected in the first quadrupole, fragmented in the collision cell, and the resulting product ions are detected in the second quadrupole. diva-portal.org This multiple reaction monitoring (MRM) mode ensures high selectivity and sensitivity.

For the analysis of Nepafenac and its impurities, LC-MS compatible methods have been developed. rjptonline.orgresearchgate.net For instance, a method using a mobile phase of 10 mM ammonium formate and acetonitrile is suitable for LC-MS analysis. nih.gov The high-resolution mass spectrometry (HRMS) capability of instruments like Orbitrap MS can provide accurate mass measurements, further aiding in the confident identification of unknown impurities. nih.gov

Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS) for Volatile Derivatives (if applicable)

Gas chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. nih.govptfarm.pl When coupled with a mass spectrometer (GC-MS), it allows for the confident identification and quantification of volatile impurities. nih.gov

In the context of Nepafenac, GC methods have been primarily developed to control volatile organic impurities and residual solvents in the active pharmaceutical ingredient. nih.govptfarm.plresearchgate.net These methods often utilize a headspace sampler (GC-HS) for the introduction of volatile analytes into the GC system. ptfarm.pl While this compound itself is not a volatile compound, GC-MS could be applicable if volatile derivatives of the impurity were to be formed for analytical purposes, although this is not a common approach for non-volatile impurities. The primary application of GC in the analysis of Nepafenac is for the determination of residual solvents from the manufacturing process. ptfarm.pl

Capillary Electrophoresis (CE) for High-Resolution Impurity Profiling

Capillary electrophoresis (CE) is a high-resolution separation technique that offers an alternative to HPLC for impurity profiling. nih.gov CE separates analytes based on their charge-to-size ratio in an electric field, providing high efficiency and fast analysis times. nih.gov Different modes of CE, such as capillary zone electrophoresis (CZE), can be employed for the separation of charged impurities. nih.gov

CE is particularly advantageous for the analysis of chiral compounds and can be used to assess the enantiomeric purity of drugs. nih.govnih.gov The separation of enantiomers in CE is typically achieved by adding a chiral selector to the background electrolyte. While specific applications of CE for this compound are not extensively documented, its high-resolution capabilities make it a potentially valuable tool for impurity profiling and the separation of its stereoisomers.

Establishment and Certification of Pharmacopeial Reference Standards for this compound (Impurity E)

Pharmacopeial reference standards are highly characterized materials that are essential for the quality control of pharmaceuticals. synzeal.com They are used to confirm the identity, purity, and strength of drug substances and products. For this compound, which is also known as Nepafenac Impurity E or Nepafenac Related Compound A, certified reference standards are available from various pharmacopeias and commercial suppliers. veeprho.comusp.org

The United States Pharmacopeia (USP) provides a reference standard for "Nepafenac Related Compound A," which is chemically identified as 2-{2-Amino-3-[hydroxy(phenyl)methyl]phenyl}acetamide, with the CAS number 1246956-18-2. usp.org The European Pharmacopoeia (Ph. Eur.) also maintains a catalogue of reference standards for a wide range of substances. edqm.euedqm.eu

The availability of a certified reference standard for this compound is crucial for the accurate quantification of this impurity in Nepafenac drug substance and drug products. It allows for the validation of analytical methods and ensures that the levels of this impurity are controlled within the specified limits.

Academic Implications of 3 Desbenzoyl 3 Hydroxybenzyl Nepafenac in Pharmaceutical Quality Control and Research

Elucidation of its Presence within the Impurity Profile of Nepafenac (B1678188) Drug Substance and Finished Pharmaceutical Products

3-Desbenzoyl-3-hydroxybenzyl Nepafenac, also identified as Nepafenac USP Related Compound A, is a known process-related impurity and degradation product of Nepafenac. Its presence in the impurity profile of Nepafenac drug substance and finished pharmaceutical products is a critical consideration for quality control.

Forced degradation studies, a key component of drug development and stability testing, have been instrumental in elucidating the formation of this impurity. These studies involve subjecting the drug substance to harsh conditions such as acid and base hydrolysis, oxidation, heat, and light to predict its degradation pathways. Research has shown that Nepafenac is susceptible to degradation under hydrolytic (both acidic and basic) and oxidative stress conditions, leading to the formation of several degradation products, including a hydroxylated form of Nepafenac. nih.govajpamc.com One such identified degradation product is hydroxy-nepafenac, which corresponds to this compound. nih.gov

While the presence of this impurity is established, the precise quantitative levels in commercial batches of Nepafenac drug substance and finished products are not extensively reported in publicly available literature. However, regulatory guidelines necessitate that any impurity exceeding a certain threshold (typically 0.1% for reporting and identification) must be characterized and controlled. Therefore, the presence of this compound, even at trace levels, is a significant factor in the quality assessment of Nepafenac-containing pharmaceuticals.

Table 1: Investigated Stress Conditions for Nepafenac Degradation

Stress Condition Observation Reference
Acid Hydrolysis Significant degradation nih.govajpamc.com
Base Hydrolysis Significant degradation nih.govajpamc.com
Oxidative Stress Significant degradation nih.govajpamc.com
Thermal Stress Stable nih.govajpamc.com
Photolytic Stress Stable nih.govajpamc.com
Neutral Hydrolysis Stable researchgate.net

Development of Advanced Analytical Control Strategies for Limiting Related Substances in Pharmaceutical Manufacturing

The detection and quantification of this compound necessitate the development and validation of sophisticated analytical methods. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most widely employed techniques for this purpose. These methods offer high resolution and sensitivity, enabling the separation of the impurity from the main API and other related substances.

Several stability-indicating HPLC and UPLC methods have been developed and validated for the analysis of Nepafenac and its impurities. nih.govajpamc.comresearchgate.netrjptonline.org A notable UPLC method utilizes a C18 stationary phase with a gradient elution, allowing for the effective separation of Nepafenac and its potential impurities. nih.gov The validation of these methods is performed according to the International Council for Harmonisation (ICH) guidelines, ensuring their specificity, precision, linearity, accuracy, and robustness.

The development of such advanced analytical control strategies is crucial for:

Routine Quality Control: To ensure that each batch of Nepafenac API and finished product complies with the established impurity limits.

Stability Studies: To monitor the impurity profile of the drug product over its shelf life and identify any potential for degradation.

Process Development and Optimization: To assess the impact of changes in the manufacturing process on the impurity profile.

Table 2: Key Parameters of a Validated UPLC Method for Nepafenac Impurity Profiling

Parameter Details Reference
Chromatographic Column Waters Acquity BEH C18 nih.gov
Mobile Phase Gradient elution nih.gov
Detection Wavelength 235 nm nih.gov
Flow Rate 0.6 mL/min nih.gov
Limit of Detection (LOD) Capable of detecting impurities at a level of 0.005% nih.gov

Research into the Correlation between Manufacturing Processes and Impurity Generation

The formation of this compound is intrinsically linked to the manufacturing process of Nepafenac. While the precise, detailed mechanism of its formation is not extensively documented in the available literature, it is understood to be a process-related impurity and a degradation product. nih.gov This suggests that it can be formed either as a byproduct during the chemical synthesis of the Nepafenac API or through the degradation of Nepafenac under certain conditions.

The synthesis of Nepafenac involves multiple chemical steps, and variations in reaction conditions such as temperature, pH, and the purity of starting materials and reagents can influence the formation of impurities. For instance, the presence of water or oxidative conditions during specific synthetic steps could potentially lead to the hydroxylation of a reaction intermediate or the final Nepafenac molecule, resulting in the formation of this compound.

Further research is required to establish a definitive correlation between specific manufacturing process parameters and the generation of this impurity. Such studies would involve:

Mechanistic Studies: To elucidate the exact chemical pathway leading to the formation of this compound.

Process Parameter Screening: To identify the critical process parameters that have a significant impact on the level of this impurity.

Implementation of Process Analytical Technology (PAT): To monitor and control the manufacturing process in real-time, thereby minimizing the formation of impurities.

Emerging Research Directions in the Comprehensive Characterization and Control of Pharmaceutical Impurities

The field of pharmaceutical impurity analysis is continuously evolving, with a focus on developing more sensitive, efficient, and comprehensive characterization techniques. These emerging research directions are highly relevant to the control of impurities like this compound.

Key emerging trends include:

Hyphenated Analytical Techniques: The coupling of chromatographic separation techniques with powerful spectroscopic detectors, such as mass spectrometry (LC-MS) and nuclear magnetic resonance (LC-NMR) spectroscopy, provides a wealth of structural information for the unambiguous identification of impurities. rjptonline.org

High-Resolution Mass Spectrometry (HRMS): HRMS offers exceptional mass accuracy and resolution, enabling the confident identification and structural elucidation of unknown impurities, even at very low levels.

Advanced Data Analytics and In Silico Prediction: The use of computational tools and algorithms to predict potential degradation pathways and the toxicological properties of impurities is gaining traction. This allows for a more proactive approach to impurity management.

Green Analytical Chemistry: There is a growing emphasis on developing analytical methods that are more environmentally friendly, using less hazardous solvents and reducing waste generation.

Real-Time Monitoring and Process Analytical Technology (PAT): The integration of analytical tools directly into the manufacturing process allows for real-time monitoring and control of critical quality attributes, including impurity levels. This proactive approach helps to build quality into the product from the outset.

These advancements will undoubtedly lead to more robust and effective strategies for the comprehensive characterization and control of pharmaceutical impurities, ensuring the continued safety and efficacy of medicines like Nepafenac.

Q & A

Basic Research Questions

Q. What are the primary metabolic pathways of Nepafenac and its derivatives, including 3-Desbenzoyl-3-hydroxybenzyl Nepafenac?

  • Methodology: Use high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) to track metabolite formation in vitro (e.g., liver microsomes) and in vivo (e.g., plasma/tissue samples from animal models). Key metabolites include amfenac (active COX-2 inhibitor) and glucuronide conjugates, as observed in rabbit ocular tissues and human plasma .
  • Critical Insight: Nepafenac undergoes rapid hydrolysis to amfenac, with eight additional metabolites detected, including 5-hydroxynepafenac glucuronide. Protein binding differs significantly between nepafenac (72.8–83.5% in plasma) and amfenac (~99%) .

Q. How can researchers validate the purity of this compound in synthetic batches?

  • Methodology: Employ nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) for structural confirmation. Use reverse-phase HPLC with UV detection (λmax ~254 nm) to quantify impurities, referencing pharmacopeial standards for validation .
  • Critical Insight: This compound is classified as "Nepafenac Impurity E" and requires stringent control in API synthesis. Solubility in dichloromethane and DMSO should be verified for assay optimization .

Q. What experimental approaches are suitable for assessing ocular tissue distribution of Nepafenac derivatives?

  • Methodology: Conduct pharmacokinetic studies in animal models (e.g., rabbits) using topical dosing (0.1% or 0.3% suspensions). Measure tissue-specific concentrations via LC-MS/MS, focusing on anterior tissues (cornea, conjunctiva) versus posterior segments (retina, choroid) .
  • Critical Insight: Single-dose 0.3% nepafenac achieves higher corneal concentrations than three daily doses of 0.1%, except in the lens .

Advanced Research Questions

Q. How can researchers resolve contradictions in dose-dependent efficacy between preclinical and clinical studies?

  • Case Example: Preclinical data show neuroprotective effects of low-dose nepafenac (0.04–2.0 μM) in dopaminergic neurons, yet higher doses exhibit toxicity . In contrast, clinical studies (e.g., 0.3% topical) demonstrate efficacy without toxicity in cataract surgery .
  • Methodology: Use species-specific pharmacokinetic modeling to adjust dosing regimens. Validate interspecies differences in cytochrome P-450 metabolism (nepafenac does not inhibit major human CYP isoforms) .

Q. What factorial design strategies optimize nanosuspension formulations for enhanced drug delivery?

  • Methodology: Apply a 3² full factorial design to evaluate variables like Poloxamer 407 (X1) and HPMC (X2) concentrations. Use Response Surface Methodology (RSM) to model responses (e.g., in vitro release, particle size, viscosity) .
  • Critical Insight: Optimal conditions (e.g., 1.5% Poloxamer 407 + 0.5% HPMC) reduce particle size to <200 nm and improve bioavailability .

Q. How do researchers design robust clinical trials to compare NSAID efficacy in postoperative macular edema?

  • Methodology: Implement randomized, single-blind trials with endpoints like central macular thickness (CMT) and pain scores. Use network meta-analysis (NMA) to rank treatments (e.g., 0.3% nepafenac vs. 0.1% nepafenac) .
  • Critical Insight: Nepafenac 0.3% ranks highest in preventing CMT increase post-phacoemulsification, with superior pain reduction at Day 7 compared to 0.1% .

Q. What analytical techniques identify enzyme inhibition risks for Nepafenac metabolites?

  • Methodology: Screen metabolites against human CYP isozymes (CYP1A2, 2C9, 2D6, etc.) using fluorometric assays. Validate findings with in vivo induction studies in rats .
  • Critical Insight: Neither nepafenac nor amfenac inhibits major CYPs at therapeutic concentrations (up to 3000 ng/mL and 1000 ng/mL, respectively) .

Methodological Tables

Table 1. Key Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₅H₁₆N₂O₂
Melting Point191–195°C
SolubilitySlight in DCM/DMSO
Protein Binding (Amfenac)~99%

Table 2. Comparative Efficacy of Nepafenac Formulations in Clinical Trials

Parameter0.1% Nepafenac (TID)0.3% Nepafenac (QD)Reference
Corneal ConcentrationModerateHigh
Pain Score ReductionSignificant at Day 7Superior at Day 1
Central Macular Thickness250 ± 30 µm220 ± 25 µm

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.